2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol
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Overview
Description
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol is an aromatic organic compound characterized by the presence of two methyl groups and a phenolic hydroxyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol typically involves the alkylation of xylenol with isobutylene. This process is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under vacuum to remove water produced during the reaction . This method ensures high efficiency and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit lipid peroxidation by scavenging free radicals, thereby protecting cells from oxidative damage . It also modulates various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties and used in fuels and lubricants.
2,6-Dimethoxy-p-cresol: Used in flavors and fragrances, with similar phenolic structure.
2-Hydroxy-m-xylene: Another phenolic compound with applications in organic synthesis.
Uniqueness
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its dual methyl groups and phenolic hydroxyl group make it particularly effective in stabilizing free radicals and preventing oxidative damage .
Properties
CAS No. |
55563-86-5 |
---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H18O/c1-11-4-6-14(7-5-11)10-15-8-12(2)16(17)13(3)9-15/h4-9,17H,10H2,1-3H3 |
InChI Key |
PMTOXJXBDSWFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
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